6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
Properties
IUPAC Name |
6-O-tert-butyl 3-O-ethyl 5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-5-19-13(17)11-9-21-12-8-16(7-6-10(11)12)14(18)20-15(2,3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQRXXUURJECEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=C1CCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650650 | |
| Record name | 6-tert-Butyl 3-ethyl 4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936497-88-0 | |
| Record name | 6-tert-Butyl 3-ethyl 4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of key intermediates such as 4-bromothieno[2,3-c]pyridine-6-carboxylic acid ethyl ester. This intermediate undergoes electrophilic iodination at the 5-position, followed by cross-coupling reactions to introduce the tert-butyl and ethyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and selective functional group transformations are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds, including potential pharmaceuticals.
Industry: The compound’s unique structure makes it valuable in materials science and the development of advanced materials
Mechanism of Action
The mechanism of action of 6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves its interaction with specific molecular targets. For instance, in cancer research, the compound has been shown to bind to the colchicine site of tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis. This mechanism highlights its potential as an effective anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Analogs with Modified Ester Groups
Variations in ester substituents significantly influence physicochemical properties and bioactivity:
Key Findings :
Schiff Base Derivatives and Metal Complexes
The parent compound reacts with aldehydes to form Schiff base ligands, which coordinate with transition metals (Fe, Co, Ni, Pd, Pt) to yield bioactive complexes:
Key Findings :
Structural and Functional Analogues
Pyrrolo/Pyrazolo Pyridine Derivatives
Key Findings :
- Replacement of the thieno ring with pyrrolo or pyrazolo moieties alters electronic properties but retains the dicarboxylate motif, highlighting structural versatility .
Biological Activity
6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on recent studies and findings.
- IUPAC Name : 6-O-tert-butyl 3-O-ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
- Molecular Formula : C15H22N2O4S
- Molecular Weight : 326.41 g/mol
- CAS Number : 193537-14-3
- PubChem CID : 2794740
Biological Activity Overview
The biological activity of this compound has been evaluated primarily in vitro against various cancer cell lines. The compound exhibits significant antiproliferative effects, particularly through its interaction with tubulin.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of thieno[2,3-c]pyridine compounds exhibit potent antiproliferative properties. For instance:
- IC50 Values : In a study assessing various derivatives, compounds similar to 6-tert-butyl showed IC50 values ranging from 1.1 to 4.7 μM against cancer cell lines such as HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-cell leukemia) cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 1.1 |
| Compound B | CEM | 2.3 |
| Compound C | L1210 | 2.8 |
These values suggest that certain derivatives are significantly more effective than others and indicate a selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC) .
The mechanism by which these compounds exert their effects primarily involves:
- Tubulin Binding : The compound interacts with the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase .
- Induction of Apoptosis : Studies have shown that treatment with these compounds leads to increased apoptosis in cancer cells through a dose-dependent mechanism .
Case Studies and Research Findings
A notable study published in Molecules highlighted the synthesis and evaluation of several thieno[2,3-c]pyridine derivatives, including the target compound. The findings indicated that:
Q & A
Q. How can target deconvolution strategies identify the compound’s molecular targets in complex biological systems?
- Methodological Answer : Combine affinity-based proteomics (pull-down assays with biotinylated probes) and transcriptomics (RNA-seq post-treatment). Validate hits using CRISPR knockouts or siRNA silencing. Competitive binding assays (CETSA) confirm direct interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
